(R)-2-Benzamido-5-((tert-butoxycarbonyl)amino)pentanoic acid
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Overview
Description
®-2-Benzamido-5-((tert-butoxycarbonyl)amino)pentanoic acid is a compound that belongs to the class of amino acid derivatives. It is a valine derivative and is often used in peptide synthesis and other organic synthesis processes due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Benzamido-5-((tert-butoxycarbonyl)amino)pentanoic acid typically involves the protection of the amino group of valine using the tert-butoxycarbonyl (Boc) group. This can be achieved by reacting valine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an aqueous medium or in organic solvents like tetrahydrofuran (THF) at ambient temperature .
Industrial Production Methods
Industrial production of Boc-protected amino acids, including ®-2-Benzamido-5-((tert-butoxycarbonyl)amino)pentanoic acid, often employs continuous flow microreactor systems. These systems offer a more efficient, versatile, and sustainable method compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
®-2-Benzamido-5-((tert-butoxycarbonyl)amino)pentanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.
Coupling Reactions: It can participate in peptide bond formation using coupling reagents like N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol.
Coupling: N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide.
Major Products
Scientific Research Applications
®-2-Benzamido-5-((tert-butoxycarbonyl)amino)pentanoic acid is widely used in scientific research, particularly in:
Peptide Synthesis: It serves as a building block for the synthesis of peptides and proteins.
Biological Studies: Used in studies related to amino acid metabolism and protein engineering.
Medicinal Chemistry: Investigated for its potential in drug development and as a precursor for bioactive compounds.
Mechanism of Action
The mechanism of action of ®-2-Benzamido-5-((tert-butoxycarbonyl)amino)pentanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
®-2-Benzamido-5-((tert-butoxycarbonyl)amino)pentanoic acid is unique due to its specific structure, which includes both a benzamido group and a Boc-protected amino group. This dual functionality makes it particularly useful in complex peptide synthesis and other organic synthesis applications .
Properties
IUPAC Name |
(2R)-2-benzamido-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-17(2,3)24-16(23)18-11-7-10-13(15(21)22)19-14(20)12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11H2,1-3H3,(H,18,23)(H,19,20)(H,21,22)/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPGNWCONWDSFL-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC[C@H](C(=O)O)NC(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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